
3-(1-Hydroxybutyl)-1H-2-benzopyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Hydroxybutyl)-1H-2-benzopyran-1-one is an organic compound belonging to the class of benzopyran derivatives. This compound is characterized by the presence of a hydroxybutyl group attached to the benzopyran core. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxybutyl)-1H-2-benzopyran-1-one typically involves the reaction of 1-methylpyrrole with butyraldehyde under photochemical conditions. The reaction is carried out in a photochemical quartz immersion well equipped with a medium-pressure mercury lamp and a Vycor filter. Dry nitrogen is bubbled through the solution during photolysis, which lasts for 48 hours. The resulting product is then distilled under reduced pressure to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxybutyl)-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzopyran core can undergo substitution reactions, where functional groups are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
3-(1-Hydroxybutyl)-1H-2-benzopyran-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxybutyl)-1H-2-benzopyran-1-one involves its interaction with various molecular targets and pathways. The compound is known to exert its effects by modulating enzyme activities, binding to specific receptors, and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-hydroxybutyl-ThPP: A thiamine phosphate derivative with similar structural features.
1-(1-Hydroxybutyl)-1,3,4,5,6,7-hexahydro-2-benzofuran-4,5,6,7-tetrol: Another compound with a hydroxybutyl group attached to a benzofuran core.
Uniqueness
3-(1-Hydroxybutyl)-1H-2-benzopyran-1-one is unique due to its specific benzopyran core structure and the presence of the hydroxybutyl group. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
81490-49-5 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-(1-hydroxybutyl)isochromen-1-one |
InChI |
InChI=1S/C13H14O3/c1-2-5-11(14)12-8-9-6-3-4-7-10(9)13(15)16-12/h3-4,6-8,11,14H,2,5H2,1H3 |
InChI Key |
XODVUDQURWYFNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC2=CC=CC=C2C(=O)O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


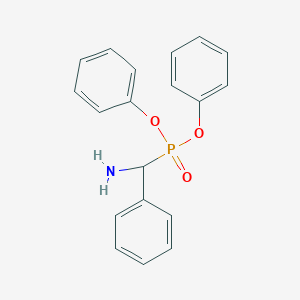

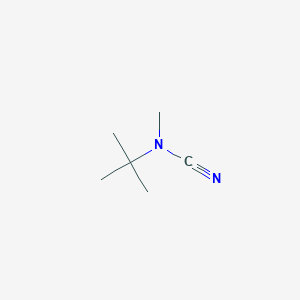
![12H-Benzo[a]phenothiazine, 9-methyl-](/img/structure/B14418579.png)
![6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B14418587.png)


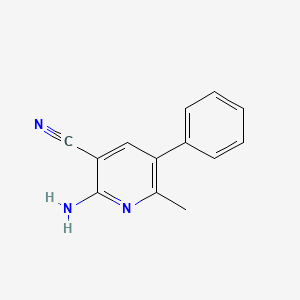
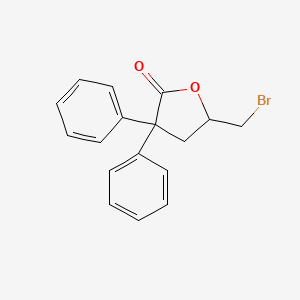
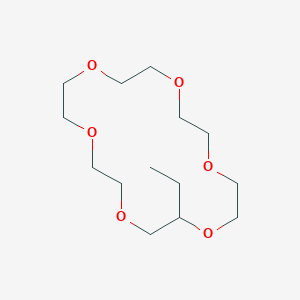
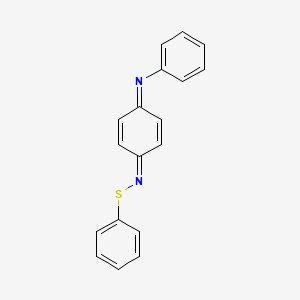


![8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14418636.png)
